molecular formula C13H13N3O5S B13770032 Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- CAS No. 68957-42-6

Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-

Cat. No.: B13770032
CAS No.: 68957-42-6
M. Wt: 323.33 g/mol
InChI Key: LFOSDVFXPFUHBH-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is an organic compound with the molecular formula C13H13N3O5S. This compound is characterized by the presence of a benzenesulfonic acid group, an amino group, a nitro group, and a methyl-substituted aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- typically involves the nitration of 4-[(3-amino-4-methylphenyl)amino]benzenesulfonic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient synthesis with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is used in several scientific research fields:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the nitro and amino groups allows for various interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-amino-: Similar structure but lacks the nitro group.

    Benzenesulfonic acid, 4-methyl-: Similar structure but lacks the amino and nitro groups.

    Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-: Contains an azo group instead of a nitro group

Uniqueness

Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

68957-42-6

Molecular Formula

C13H13N3O5S

Molecular Weight

323.33 g/mol

IUPAC Name

4-(3-amino-4-methylanilino)-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C13H13N3O5S/c1-8-2-3-9(6-11(8)14)15-12-5-4-10(22(19,20)21)7-13(12)16(17)18/h2-7,15H,14H2,1H3,(H,19,20,21)

InChI Key

LFOSDVFXPFUHBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])N

Origin of Product

United States

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